3-(Benzyloxy)-4-bromobenzoic acid
Overview
Description
3-(Benzyloxy)-4-bromobenzoic acid is a compound that belongs to the class of benzyloxybenzoic acids. It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoic acid backbone. The compound's structure and properties allow it to participate in various chemical reactions and form supramolecular assemblies through intermolecular interactions.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of a novel hydrazone Schiff base compound was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was performed by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . These methods suggest that 3-(Benzyloxy)-4-bromobenzoic acid could also be synthesized through a condensation reaction involving a benzyloxybenzoic acid precursor and appropriate reagents.
Molecular Structure Analysis
The molecular structure of benzyloxybenzoic acids has been studied using X-ray powder diffraction, revealing the presence of strong and weak intermolecular interactions . The COOH functional group in these compounds forms cyclic synthons via intermolecular hydrogen bonds, contributing to the formation of supramolecular frameworks . These findings indicate that 3-(Benzyloxy)-4-bromobenzoic acid would likely exhibit similar intermolecular interactions, influencing its crystal structure and properties.
Chemical Reactions Analysis
Benzyloxybenzoic acids can undergo various chemical reactions. For example, the electrooxidation of 3-bromobenzoic acid on a Pt electrode in an alkali solution leads to the formation of phenol, dihydroxybenzene, benzoquinone, maleic acid, and fumaric acid . This suggests that 3-(Benzyloxy)-4-bromobenzoic acid could also participate in electrooxidation reactions under similar conditions, potentially leading to the formation of various oxidation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyloxybenzoic acids are influenced by their molecular structure. The presence of hydrogen bonds and π-π interactions contributes to the stability of their crystal structures . Additionally, the bromine atom in 3-(Benzyloxy)-4-bromobenzoic acid would make it amenable to nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles . The compound's reactivity and stability are also affected by the presence of the benzyloxy group, which can participate in hydrogen bonding and other non-covalent interactions.
Scientific Research Applications
Synthesis of Complex Compounds
- Microwave-Assisted Cyclization: Aryl 2-bromobenzoates, like 3-(Benzyloxy)-4-bromobenzoic acid, can be cyclized using microwave irradiation in the presence of K2CO3 to form 6 H-benzo[c]chromen-6-ones and their analogues. This process has been studied for its efficiency and yield rates (Dao et al., 2018).
- Aryne-Forming Reactions: The base-initiated generation of aryne intermediates from haloarenes like 3-(Benzyloxy)-4-bromobenzoic acid under low temperatures is a notable chemical process. Such reactions are instrumental in creating various benzoic acids (Wang et al., 1998).
Electrochemical Studies
- Electrooxidation on Pt Electrode: The electrochemical oxidation of 3-bromobenzoic acid derivatives on a platinum electrode in alkali solution reveals important electrooxidation processes. This includes the generation of free radicals and subsequent reactions leading to products like phenol (Yong, 2013).
Structural and Thermodynamic Investigations
- Structure-Property Relationships: Studies involving bromobenzoic acids, including derivatives like 3-(Benzyloxy)-4-bromobenzoic acid, focus on the thermodynamics of their sublimation, fusion, and vaporization. Such research is key in understanding the solubility and stability of these compounds (Zherikova et al., 2016).
Pharmaceutical Applications
- Cholinesterase Inhibitors: Certain derivatives of benzoic acids, including 3-(Benzyloxy)-4-bromobenzoic acid, have been studied for their potential as cholinesterase inhibitors, which are relevant in the treatment of diseases like Alzheimer's (Kos et al., 2021).
Green Chemistry Applications
- Catalyst-Free P-C Coupling Reactions: Research has demonstrated that halobenzoic acids can undergo P-C coupling reactions in water under microwave irradiation without a catalyst. This promotes greener chemistry methods (Jablonkai & Keglevich, 2015).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGRPMLINNFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627520 | |
Record name | 3-(Benzyloxy)-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-bromobenzoic acid | |
CAS RN |
17054-27-2 | |
Record name | 3-(Benzyloxy)-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)-4-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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